molecular formula C12H12Cl2O3 B7779390 5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid CAS No. 845781-38-6

5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid

Cat. No. B7779390
CAS RN: 845781-38-6
M. Wt: 275.12 g/mol
InChI Key: ZTILJBHQENWYQA-UHFFFAOYSA-N
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Description

The compound “5-(3,4-Dichlorophenyl)furfural” is a chemical with the empirical formula C11H6Cl2O2 . It is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .


Synthesis Analysis

While specific synthesis methods for “5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid” are not available, similar compounds such as “5-(3,4-Dichlorophenyl)furfural” can be synthesized using Suzuki–Miyaura coupling . This method involves the use of organoboron reagents and palladium catalysts .


Molecular Structure Analysis

The molecular structure of “5-(3,4-Dichlorophenyl)furfural” consists of a furfural group attached to a 3,4-dichlorophenyl group . The molecular weight is 241.07 .


Physical And Chemical Properties Analysis

The compound “5-(3,4-Dichlorophenyl)furfural” is a solid with a melting point of 140-143 °C . It has an empirical formula of C11H6Cl2O2 and a molecular weight of 241.07 .

properties

IUPAC Name

5-(3,4-dichlorophenyl)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O3/c1-7(5-12(16)17)4-11(15)8-2-3-9(13)10(14)6-8/h2-3,6-7H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTILJBHQENWYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=C(C=C1)Cl)Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236640
Record name 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dichlorophenyl)-3-methyl-5-oxovaleric acid

CAS RN

845781-38-6
Record name 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845781-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dichloro-β-methyl-δ-oxobenzenepentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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